molecular formula C12H19N3O B7544264 (1,5-Dimethylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone

(1,5-Dimethylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone

Cat. No. B7544264
M. Wt: 221.30 g/mol
InChI Key: YYRQQSRLMMOZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Dimethylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone, commonly known as DMMP, is a chemical compound that has been widely used in scientific research. It is a small molecule that has a unique structure, which makes it an attractive target for researchers interested in drug discovery and development.

Mechanism of Action

The mechanism of action of DMMP is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in disease progression. For example, DMMP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. DMMP has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress and has been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
DMMP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. DMMP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for use in lab experiments, including its small size, which allows for easy modification and screening, and its unique structure, which makes it an attractive target for drug discovery. However, DMMP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DMMP, including the development of more potent and selective analogs, the elucidation of its mechanism of action, and the evaluation of its efficacy in animal models of disease. In addition, the use of DMMP in combination with other drugs or therapies may enhance its therapeutic potential. Finally, the development of new methods for synthesizing DMMP and its analogs may facilitate their use in drug discovery and development.

Synthesis Methods

DMMP can be synthesized using a variety of methods, including the reaction of 1,5-dimethylpyrazole with 4-methylpiperidin-1-ylmethanone in the presence of a suitable catalyst. Other methods include the reaction of 4-methylpiperidin-1-ylmethanone with 1,5-dimethylpyrazole in the presence of a base or the reaction of 4-methylpiperidin-1-ylmethanone with 1,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling agent.

Scientific Research Applications

DMMP has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMMP has been shown to have potent anti-cancer activity in vitro and in vivo, and it has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, DMMP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which is relevant to Parkinson's disease.

properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-4-6-15(7-5-9)12(16)11-8-13-14(3)10(11)2/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRQQSRLMMOZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Dimethylpyrazol-4-yl)-(4-methylpiperidin-1-yl)methanone

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